4-(2-furoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
Description
Properties
CAS No. |
378760-44-2 |
|---|---|
Molecular Formula |
C22H23N3O7 |
Molecular Weight |
441.4 g/mol |
IUPAC Name |
3-(furan-2-carbonyl)-4-hydroxy-1-(3-morpholin-4-ylpropyl)-2-(4-nitrophenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C22H23N3O7/c26-20(17-3-1-12-32-17)18-19(15-4-6-16(7-5-15)25(29)30)24(22(28)21(18)27)9-2-8-23-10-13-31-14-11-23/h1,3-7,12,19,27H,2,8-11,13-14H2 |
InChI Key |
VMNHGYBYMCLAMO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCN2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Intermediate Synthesis: 3-Hydroxy-4-[(2E)-3-Arylprop-2-enoyl]-1,5-dihydro-2H-pyrrol-2-ones
The foundational step involves preparing 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one intermediates through a three-component reaction:
Reagents :
-
Methyl 2,4-dioxo-6-arylhex-5-enoate (1)
-
Aromatic aldehydes (2)
-
Primary amines (e.g., 3-morpholinylpropan-1-amine)
Conditions :
Mechanism :
Oxidative Cyclization to Pyrrol-2-one Derivatives
The critical transformation utilizes iodine-dimethyl sulfoxide (I₂/DMSO) to induce cyclization:
Procedure :
-
Dissolve 3-hydroxy-4-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]-1-(3-morpholinylpropyl)-1,5-dihydro-2H-pyrrol-2-one (0.5 mmol) in DMSO (5 mL).
-
Add iodine (10 mol%), heat at 110°C for 3 hrs.
-
Quench with Na₂S₂O₃, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/EtOAc 4:1).
Key Outcomes :
-
Yield : 55–65%
-
Characterization :
Alternative Route: Sequential Alkylation-Acylation Strategy
Step 1: N-Alkylation of 3-Hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
Reagents :
-
3-Hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one (1.0 eq)
-
3-Chloropropylmorpholine (1.2 eq)
-
Base: K₂CO₃ (2.5 eq)
Conditions :
Mechanistic Insight :
The reaction proceeds via SN2 displacement, where the pyrrol-2-one’s nitrogen attacks the electrophilic carbon of 3-chloropropylmorpholine.
Step 2: C4 Acylation with 2-Furoyl Chloride
Procedure :
-
Add 2-furoyl chloride (1.5 eq) dropwise to a stirred solution of the alkylated intermediate (1.0 eq) in dry CH₂Cl₂.
-
Catalyze with DMAP (0.1 eq), stir at 25°C for 4 hrs.
-
Wash with NaHCO₃ (aq), dry over MgSO₄, and crystallize from ethanol.
Optimization Data :
| Parameter | Value |
|---|---|
| Solvent | CH₂Cl₂ |
| Temperature | 25°C |
| Reaction Time | 4 hrs |
| Yield | 82% |
| Purity (HPLC) | >98% |
Spectroscopic Confirmation :
Comparative Analysis of Synthetic Methods
Efficiency and Scalability
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| I₂/DMSO Cyclization | 55–65% | 95% | Moderate | Low |
| Alkylation-Acylation | 70–82% | 98% | High | Medium |
Advantages of Alkylation-Acylation :
-
Higher yields due to fewer side reactions.
-
Amenable to large-scale production with standard glassware.
Limitations of Oxidative Cyclization :
Quality Control and Characterization
Analytical Data Summary
| Technique | Key Findings |
|---|---|
| HPLC | Retention time: 8.2 min (C18, MeCN/H₂O 70:30) |
| LC-MS | [M+H]⁺ m/z 441.45 (calc. 441.44) |
| Elemental Analysis | C 59.87%, H 5.21%, N 9.52% (theory: C 59.73%, H 5.26%, N 9.54%) |
Chemical Reactions Analysis
Reactivity of Functional Groups
The compound’s chemical reactivity is governed by its functional groups:
2a. Pyrrol-2-one ring
-
Enolate formation : The hydroxy group at position 3 enables enolate formation, facilitating coordination with metals (e.g., rhodium).
-
Lactam hydrolysis : Under acidic or basic conditions, the pyrrol-2-one ring may undergo hydrolysis to form a pyrrolidine derivative .
2b. Furoyl substituent
-
Acylation : The carbonyl group in the furoyl moiety is prone to nucleophilic acyl substitution (e.g., with alcohols or amines) .
2c. Morpholinyl propyl group
-
Aminal formation : The secondary amine in morpholine may participate in aminal formation with ketones or aldehydes under appropriate conditions .
2d. Nitrophenyl group
-
Reduction : The nitro group can be reduced to an amine using hydrogenation (e.g., H₂/Pd) or chemical reductants (e.g., Sn/HCl) .
Analytical Characterization
The compound’s structure and purity are typically confirmed using:
-
NMR spectroscopy : To identify protons in the pyrrol-2-one core, furoyl, and nitrophenyl groups.
-
HPLC : For assessing reaction progress and final product purity.
-
Mass spectrometry : To verify the molecular formula (C₂₂H₂₃N₃O₇) .
Potential Biochemical Transformations
While direct biochemical data for this compound is limited, structural analogs suggest:
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of pyrrolidone compounds exhibit notable antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Studies indicate that it may inhibit bacterial growth at concentrations ranging from 31.25 to 62.5 µg/mL .
Anticancer Potential
The structure of the compound suggests potential anticancer activity, particularly due to the presence of the nitrophenyl group, which is known to enhance cytotoxicity against cancer cells. Preliminary studies have indicated that similar pyrrolidone derivatives can induce apoptosis in cancer cell lines . Further research is necessary to elucidate the specific mechanisms through which this compound may exert its anticancer effects.
Anti-inflammatory Properties
Compounds with similar structural features have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines. The ability of this compound to modulate inflammatory pathways could make it a candidate for treating inflammatory diseases .
Neuroprotective Effects
Recent studies have suggested that certain morpholine-containing compounds possess neuroprotective properties, potentially beneficial in neurodegenerative diseases like Alzheimer's. The inhibition of acetylcholinesterase and other related enzymes can be a therapeutic target for such conditions .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various pyrrolidone derivatives highlighted the promising activity of compounds structurally related to 4-(2-furoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one against gram-positive and gram-negative bacteria. The results indicated a significant reduction in bacterial load when treated with these compounds, suggesting their potential as therapeutic agents .
Case Study 2: Anticancer Activity
In vitro studies assessing the anticancer properties of furoyl derivatives demonstrated that these compounds could induce cell cycle arrest and apoptosis in various cancer cell lines. The mechanism was attributed to the activation of caspases and modulation of Bcl-2 family proteins, indicating a pathway for further exploration in cancer therapy .
Mechanism of Action
The mechanism of action of 4-(2-furoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. For example, the compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and are often the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key structural features, physicochemical properties, and synthetic yields of the target compound with structurally analogous derivatives:
Key Observations:
Acyl Group Diversity: The 2-furoyl group in the target compound (electron-deficient due to the furan ring) contrasts with electron-rich benzoyl (Compound 38) or benzofuran-2-ylcarbonyl (). This difference may influence binding to hydrophobic pockets in biological targets.
Position 1 Substituents :
- Morpholine-containing chains (target compound, ) improve water solubility compared to hydroxypropyl () or tetrahydrofuran-derived groups ().
In contrast, 4-methoxyphenyl () or 4-dimethylaminophenyl () are electron-donating, altering redox properties.
Physicochemical Properties :
- Higher melting points correlate with rigid substituents (e.g., trifluoromethoxy in Compound 23: 246–248°C vs. 128–130°C for 2-ethoxy-benzoyl derivative ).
- Molecular weights vary significantly (394–463 g/mol), impacting pharmacokinetic profiles like membrane permeability.
Synthetic Yields :
- Yields range widely (17–62%), influenced by steric hindrance (e.g., tert-butyl in Compound 20: 62% ) and reaction conditions.
Research Implications
- Bioactivity : The 4-nitrophenyl group in the target compound may confer specificity toward nitroreductase-expressing bacterial or cancer cells, unlike 4-methoxyphenyl analogs ().
- Solubility vs. Bioavailability : Morpholinylpropyl chains enhance solubility but may reduce blood-brain barrier penetration compared to hydroxypropyl groups ().
- SAR Insights : Substitutions at Position 5 (electron-withdrawing vs. donating) critically modulate electronic properties, guiding future design of antimicrobial or anticancer agents.
Biological Activity
4-(2-Furoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its pharmacological potential.
- Molecular Formula : C24H29N3O5
- Molecular Weight : 439.504 g/mol
- CAS Number : 378760-44-2
The compound features a furoyl group, a hydroxy group, and a morpholine moiety, which contribute to its unique biological properties.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions and signaling.
- Receptor Interaction : The morpholine ring enhances solubility and may facilitate binding to various receptors, modulating their activity.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound:
- In Vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. It induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
Antioxidant Properties
The compound exhibits significant antioxidant activity:
- Free Radical Scavenging : It has been demonstrated to scavenge free radicals effectively, reducing oxidative stress in cellular models. This property is particularly relevant in neuroprotective applications .
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties:
- Cytokine Modulation : In animal models, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in inflammatory diseases .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |
| Study 2 | Antioxidant Activity | Showed significant reduction in oxidative stress markers in rat models treated with the compound. |
| Study 3 | Anti-inflammatory Effects | Reduced inflammatory markers in a model of induced arthritis, indicating potential therapeutic applications. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing derivatives of 1,5-dihydro-2H-pyrrol-2-one scaffolds, and how do they apply to this compound?
- Methodological Answer : The synthesis typically involves multi-component reactions (MCRs) or cyclization strategies. For example, 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones are synthesized via base-assisted cyclization of β-dicarbonyl precursors with aldehydes or amines . In the case of morpholinylpropyl-substituted derivatives, nucleophilic substitution or alkylation steps are critical for introducing the morpholine moiety. Reaction optimization (e.g., temperature, solvent polarity) is essential to achieve yields >60%, as seen in analogous compounds .
Q. Which spectroscopic and analytical techniques are most reliable for characterizing the structural features of this compound?
- Methodological Answer :
- 1H/13C NMR : Critical for confirming substitution patterns (e.g., nitrophenyl, furoyl groups) via chemical shifts (e.g., aromatic protons at δ 7.5–8.5 ppm, morpholine protons at δ 2.4–3.5 ppm) .
- HRMS : Validates molecular weight (e.g., expected [M+H]+ for C25H28N3O7: ~506.18) .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding interactions, as demonstrated in related 3-hydroxy-pyrrolone derivatives .
Advanced Research Questions
Q. How can researchers address low yields or side-product formation during the introduction of the 4-nitrophenyl group?
- Methodological Answer : The electron-withdrawing nitro group can hinder reactivity. Strategies include:
- Protection-deprotection : Temporarily protect the hydroxyl group (e.g., acetylation) to prevent unwanted side reactions .
- Catalytic systems : Use Lewis acids (e.g., ZnCl2) to activate the aldehyde in MCRs, improving regioselectivity .
- Purification : Column chromatography (ethyl acetate/hexane gradients) effectively isolates the target compound from nitro-reduction byproducts .
Q. What computational methods support the analysis of this compound’s electronic properties and reactivity?
- Methodological Answer :
- DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, the nitrophenyl group lowers LUMO energy, enhancing electrophilicity .
- Molecular docking : Models interactions with biological targets (e.g., enzymes), guiding SAR studies for pharmacological applications .
Q. How do steric and electronic effects of the morpholinylpropyl substituent influence the compound’s stability in solution?
- Methodological Answer :
- Steric effects : The morpholine ring’s bulkiness reduces rotational freedom, stabilizing the pyrrolone core. This is confirmed by NMR line-shape analysis .
- Electronic effects : The morpholine’s electron-donating N-atom increases electron density at the pyrrolone oxygen, enhancing hydrogen-bonding capacity (FTIR: O–H stretch at ~3200 cm⁻¹) .
Q. What strategies reconcile conflicting data on the biological activity of structurally similar pyrrolone derivatives?
- Methodological Answer :
- Meta-analysis : Compare IC50 values across studies with standardized assays (e.g., enzyme inhibition vs. cell viability).
- Controlled variables : Ensure consistent substituent positioning (e.g., 4-nitrophenyl vs. 3-nitrophenyl) to isolate electronic effects .
- Dosage normalization : Account for solubility differences (e.g., DMSO vs. aqueous buffers) using UV-Vis quantification .
Experimental Design Considerations
Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?
- Methodological Answer :
- pH stability : Use buffered solutions (pH 2–12) and monitor degradation via HPLC at λ = 254 nm. The morpholinyl group may hydrolyze under acidic conditions, requiring LC-MS to identify fragments .
- Thermal stability : Thermogravimetric analysis (TGA) determines decomposition thresholds (e.g., >200°C for solid-state stability) .
Q. What synthetic modifications could enhance the compound’s solubility for in vitro assays without altering core pharmacophores?
- Methodological Answer :
- PEGylation : Introduce polyethylene glycol (PEG) chains at the morpholinylpropyl terminus .
- Salt formation : Convert the hydroxyl group to a sodium or potassium salt (e.g., via NaOH treatment) .
Data Contradiction Analysis
Q. How to interpret discrepancies in reported melting points for morpholinyl-substituted pyrrolones?
- Methodological Answer : Variations arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
